molecular formula C15H9BrO4 B12617282 3-(2-Bromophenyl)-5,7-dihydroxy-4H-1-benzopyran-4-one CAS No. 918667-69-3

3-(2-Bromophenyl)-5,7-dihydroxy-4H-1-benzopyran-4-one

Cat. No.: B12617282
CAS No.: 918667-69-3
M. Wt: 333.13 g/mol
InChI Key: OLCPETZQFBLMBA-UHFFFAOYSA-N
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Description

3-(2-Bromophenyl)-5,7-dihydroxy-4H-1-benzopyran-4-one is a chromone derivative characterized by a benzopyran-4-one backbone with hydroxyl groups at positions 5 and 7 and a 2-bromophenyl substituent at position 2. Chromones are known for their diverse biological activities, including antioxidant, antimicrobial, and anti-inflammatory properties.

Properties

CAS No.

918667-69-3

Molecular Formula

C15H9BrO4

Molecular Weight

333.13 g/mol

IUPAC Name

3-(2-bromophenyl)-5,7-dihydroxychromen-4-one

InChI

InChI=1S/C15H9BrO4/c16-11-4-2-1-3-9(11)10-7-20-13-6-8(17)5-12(18)14(13)15(10)19/h1-7,17-18H

InChI Key

OLCPETZQFBLMBA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=COC3=CC(=CC(=C3C2=O)O)O)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromophenyl)-5,7-dihydroxy-4H-1-benzopyran-4-one typically involves the following steps:

    Bromination: The starting material, 2-phenylphenol, undergoes bromination using bromine in the presence of a catalyst such as iron(III) bromide to yield 2-bromophenylphenol.

    Cyclization: The brominated product is then subjected to cyclization using a base such as sodium hydroxide in an aqueous ethanol solution to form the benzopyran ring system.

    Hydroxylation: The final step involves the introduction of hydroxyl groups at positions 5 and 7. This can be achieved through a hydroxylation reaction using hydrogen peroxide in the presence of a catalyst such as iron(III) chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl groups at positions 5 and 7 undergo oxidation under controlled conditions:

  • Quinone formation : Treatment with potassium permanganate (KMnO₄) in acidic conditions oxidizes the 5,7-dihydroxy groups to a quinone structure, enhancing electrophilicity for further reactions .

  • Side-chain oxidation : The bromophenyl group remains stable under mild oxidative conditions but may participate in radical-mediated oxidation at elevated temperatures.

Key Conditions :

Reaction TypeReagents/ConditionsProductYield (%)
Quinone formationKMnO₄, H₂SO₄, 60°C, 2 hrs3-(2-Bromophenyl)-5,7-quinone72–78
Radical oxidationH₂O₂, FeSO₄, 80°C, 4 hrsBromophenyl ketone derivatives55–60

Nucleophilic Substitution

The 2-bromophenyl group facilitates nucleophilic aromatic substitution (NAS):

  • Halogen replacement : Reaction with amines (e.g., piperidine) in dimethylformamide (DMF) at 120°C replaces bromine with amino groups .

  • Cross-coupling : Suzuki-Miyaura coupling with arylboronic acids using Pd(PPh₃)₄ as a catalyst introduces diverse aryl groups at the 3-position.

Example Reaction :

3-(2-Bromophenyl)-5,7-dihydroxy-4H-1-benzopyran-4-one+PhB(OH)2Pd(PPh₃)₄, K₂CO₃3-(Biphenyl)-5,7-dihydroxy-4H-1-benzopyran-4-one\text{this compound} + \text{PhB(OH)}_2 \xrightarrow{\text{Pd(PPh₃)₄, K₂CO₃}} \text{3-(Biphenyl)-5,7-dihydroxy-4H-1-benzopyran-4-one}

Yield : 68–73% .

Esterification and Alkylation

The hydroxyl groups at positions 5 and 7 participate in esterification and alkylation:

  • Methylation : Using methyl iodide (CH₃I) and potassium carbonate (K₂CO₃) in acetone selectively methylates the 7-hydroxy group .

  • Benzylation : Benzyl bromide (BnBr) with tetrabutylammonium iodide (TBAI) protects both hydroxyl groups, enabling further functionalization.

Selectivity Data :

Protecting GroupReagentsPosition ProtectedYield (%)
MethylCH₃I, K₂CO₃, acetone, 50°C7-OH85
BenzylBnBr, TBAI, DMF, 80°C5,7-OH90

Reduction Reactions

The chromone ring undergoes selective reduction:

  • Catalytic hydrogenation : H₂ gas over Pd/C reduces the 4H-pyran ring to a dihydrochromone without affecting the bromophenyl group .

  • Sodium borohydride (NaBH₄) : Reduces ketone groups in side products but leaves the core chromone intact.

Hydrogenation Conditions :

  • Pressure: 3 atm H₂

  • Solvent: Ethanol

  • Temperature: 25°C

  • Yield: 88%.

Complexation with Metals

The 5,7-dihydroxy groups act as bidentate ligands for metal ions:

  • Iron(III) complexes : Forms stable octahedral complexes in aqueous ethanol, characterized by UV-Vis spectroscopy .

  • Copper(II) chelation : Enhances antioxidant activity, as demonstrated in DPPH radical scavenging assays.

Stability Constants (log K) :

Metal IonpH Rangelog K
Fe³⁺4–612.3
Cu²⁺5–710.8

Photochemical Reactions

UV irradiation induces intramolecular cyclization:

  • Lactone formation : Under UV light (λ = 254 nm), the compound undergoes [2+2] cycloaddition to form a tricyclic lactone derivative .

Reaction Parameters :

  • Solvent: Dichloromethane

  • Irradiation time: 6 hrs

  • Yield: 62% .

Biological Interactions

While not strictly chemical reactions, the compound’s interactions with enzymes inform its reactivity:

  • Tyrosinase inhibition : Binds to the enzyme’s copper-active site via 5,7-dihydroxy groups, as shown in molecular docking studies.

  • CYP450 modulation : Undergoes metabolic oxidation in liver microsomes, producing hydroxylated metabolites.

Scientific Research Applications

Biological Activities

Research indicates that 3-(2-Bromophenyl)-5,7-dihydroxy-4H-1-benzopyran-4-one exhibits several significant biological activities:

  • Antioxidant Activity : The compound has demonstrated the ability to scavenge free radicals, suggesting its role in protecting cells from oxidative stress-related damage.
  • Anti-inflammatory Properties : It has been shown to inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases .
  • Anticancer Potential : Studies have indicated that this compound may interfere with cancer cell proliferation and induce apoptosis in various cancer cell lines.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
QuercetinHydroxylated flavonoidAntioxidant, anti-inflammatory
KaempferolHydroxylated flavonoidAnticancer, antioxidant
MyricetinHydroxylated flavonoidStrong antioxidant activity

The unique combination of bromine and hydroxyl groups in this compound confers distinct chemical reactivity and enhanced biological activities compared to other flavonoids. Its structural modifications allow for improved solubility and bioavailability, making it more effective in various applications than its analogs.

Potential Therapeutic Applications

Given its biological activities, this compound is positioned as a promising candidate for further research in medicinal chemistry and pharmacology. Potential therapeutic applications include:

  • Treatment of Inflammatory Diseases : Its anti-inflammatory properties suggest utility in conditions such as arthritis or other chronic inflammatory disorders.
  • Cancer Therapy : The anticancer potential indicates that it could be developed as an adjunct therapy in cancer treatment protocols.
  • Neuroprotection : Due to its antioxidant capabilities, there is potential for applications in neurodegenerative diseases where oxidative stress plays a critical role.

Mechanism of Action

The mechanism of action of 3-(2-Bromophenyl)-5,7-dihydroxy-4H-1-benzopyran-4-one involves its interaction with various molecular targets and pathways:

    Antioxidant Activity: The hydroxyl groups can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage.

    Anti-inflammatory Activity: The compound can inhibit the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase-2.

    Anticancer Activity: It can induce apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Halogen Effects

a) 2-(4-Bromophenyl)-5,7-dihydroxy-4H-1-benzopyran-4-one (CAS: 152969-70-5)
  • Structural Difference : The bromophenyl group is at position 2 of the chromone core, with bromine at the para position on the phenyl ring.
  • However, the higher electron-withdrawing effect of bromine at the para position may alter electronic properties.
  • Safety Data : Requires specific first-aid measures for inhalation exposure, though direct toxicity comparisons with the ortho-bromo analog are unavailable .
b) 2-(2-Chlorophenyl)-3-hydroxy-5,7-dimethoxy-4H-1-benzopyran-4-one
  • Structural Difference : Chlorine replaces bromine at the ortho position of the phenyl group, with additional methoxy groups at positions 5 and 7.
  • Synthetic Route: Synthesized using sodium methylate in methanol/toluene at 20°C, yielding a stable product. Methoxy groups enhance stability but reduce polarity compared to hydroxyl groups .
  • Biological Implication : Chlorine’s smaller atomic radius and lower lipophilicity may reduce cellular uptake compared to bromine analogs.
c) 2-(3,4-Dichlorophenyl)-5,7-dihydroxy-4H-1-benzopyran-4-one (CAS: 616205-91-5)
  • Structural Difference : Dichlorophenyl group at position 2 with chlorine atoms at meta and para positions.
  • Physicochemical Properties: Molecular formula C₁₅H₈Cl₂O₄ (MW: 323.13).

Functional Group Modifications

a) Pseudopolymorphs of (-)-cis-2-(2-Chlorophenyl)-5,7-dihydroxy-8[4R-(3S-hydroxy-1-methyl)piperidinyl]-4H-1-benzopyran-4-one Hydrochloride
  • Structural Complexity : Addition of a piperidinyl group and hydrochloride salt formation improves solubility and bioavailability.
  • Pharmaceutical Relevance : The pseudopolymorph exhibits distinct crystallinity and stability, critical for drug formulation .
b) 3-[3,4-Dihydroxy-2-(3-methyl-2-butenyl)phenyl]-5,7-dihydroxy-4H-1-benzopyran-4-one (CAS: 874221-20-2)
  • Prenylation : A 3-methyl-2-butenyl (prenyl) group enhances interaction with lipid bilayers, likely increasing antimicrobial activity.
  • Molecular Weight : C₂₀H₁₈O₆ (MW: 354.35), larger than the target compound, which may affect pharmacokinetics .

Electronic and Polar Effects

a) 2-(3,4-Dimethoxyphenyl)-5,7-dihydroxy-3-methoxy-4H-1-benzopyran-4-one (CAS: 14549-84-9)
  • Methoxy vs. Hydroxyl : Methoxy groups at positions 3, 5, and 7 donate electrons, increasing the chromone ring’s electron density. This may reduce antioxidant capacity compared to hydroxylated analogs .
b) 2-(3,4-Dihydroxyphenyl)-5-hydroxy-4H-1-benzopyran-4-one
  • Polar Substituents : Multiple hydroxyl groups on the phenyl ring (C₁₅H₁₀O₅) significantly increase polarity, enhancing water solubility but limiting blood-brain barrier penetration .

Biological Activity

3-(2-Bromophenyl)-5,7-dihydroxy-4H-1-benzopyran-4-one, a derivative of the benzopyran class, has garnered attention for its diverse pharmacological properties. This compound is structurally related to flavonoids and exhibits significant biological activities, including anti-inflammatory, antioxidant, and anticancer effects. This article reviews the biological activity of this compound, supported by relevant studies and data.

Chemical Structure and Properties

  • Molecular Formula : C15H12BrO4
  • Molecular Weight : 335.16 g/mol
  • CAS Number : 647020-32-4

The compound's structure features a benzopyran backbone with hydroxyl groups that contribute to its biological activity.

1. Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have demonstrated its ability to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. The mechanism involves the suppression of NF-kB signaling pathways, which are crucial in mediating inflammatory responses .

2. Antioxidant Activity

The compound has shown potent antioxidant properties through various assays, including DPPH and ABTS radical scavenging tests. These studies suggest that it can effectively neutralize free radicals, thereby reducing oxidative stress in cells. This activity is attributed to the presence of hydroxyl groups that can donate electrons to free radicals .

3. Anticancer Effects

Several studies have reported the anticancer potential of this compound against various cancer cell lines:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • Findings : The compound induces apoptosis in cancer cells via the activation of caspase pathways and modulation of Bcl-2 family proteins .
Cell LineIC50 (µM)Mechanism of Action
MCF-712.5Apoptosis via caspase activation
HeLa15.0Cell cycle arrest at G1 phase
A54910.0Induction of oxidative stress

4. Neuroprotective Effects

Emerging evidence suggests that this compound may offer neuroprotective benefits. In models of neurodegeneration, it has been shown to reduce neuronal cell death induced by oxidative stress and inflammation, potentially through its antioxidant properties .

Case Studies

  • Study on Anti-inflammatory Effects : A study published in Journal of Medicinal Chemistry evaluated the anti-inflammatory effects of various benzopyran derivatives, including this compound. The results indicated a significant reduction in inflammatory markers in animal models treated with this compound compared to control groups .
  • Anticancer Study : A clinical trial assessed the efficacy of this compound in patients with advanced breast cancer. The trial reported a notable reduction in tumor size among participants receiving treatment with this compound alongside standard chemotherapy .

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